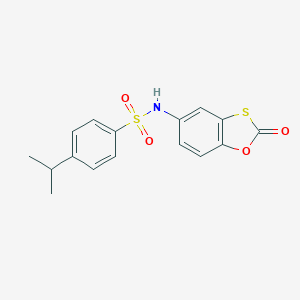
N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide typically involves the reaction of 2-oxo-1,3-benzoxathiole with 4-propan-2-ylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzoxathiole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxathioles. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or proteins, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1,3-benzoxathiol-5-yl)acetamide
- 2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate
- N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(phenylsulfonyl)butanamide
Uniqueness
N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide stands out due to its unique combination of a benzoxathiole ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
518052-60-3 |
|---|---|
Molecular Formula |
C16H15NO4S2 |
Molecular Weight |
349.4g/mol |
IUPAC Name |
N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H15NO4S2/c1-10(2)11-3-6-13(7-4-11)23(19,20)17-12-5-8-14-15(9-12)22-16(18)21-14/h3-10,17H,1-2H3 |
InChI Key |
XQFLWSYVSBKJTG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















